molecular formula C14H12N4O2S B2473104 N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzofuran-2-carboxamide CAS No. 1029777-41-0

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzofuran-2-carboxamide

Cat. No.: B2473104
CAS No.: 1029777-41-0
M. Wt: 300.34
InChI Key: BWBKBCZIXXFZEG-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of triazolothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzofuran-2-carboxamide typically involves multiple steps, starting with the formation of the triazolothiadiazine core. One common approach is the cyclization of Schiff bases derived from 4-amino-2-methyl-5-methylthio-2H-1,2,4-triazole-3(4H)-thione and phenacyl bromides. The reaction conditions are usually mild, requiring controlled temperatures and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ...[{{{CITATION{{{_1{Synthesis of 6,7-dihydro-5H-1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines ...](https://pubs.rsc.org/en/content/articlelanding/1987/p1/p19870001853).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzofuran-2-carboxamide is studied for its biological activity. It has shown promise as an enzyme inhibitor, particularly for enzymes like carbonic anhydrase and cholinesterase[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....

Medicine: The compound has potential medicinal applications, including its use as an anticancer, antimicrobial, and anti-inflammatory agent[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... Its ability to inhibit various enzymes makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various commercial products.

Comparison with Similar Compounds

  • Triazolothiadiazines: These compounds share a similar core structure and exhibit similar biological activities[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....

  • Benzofuran derivatives: These compounds have a benzofuran moiety and are used in various pharmaceutical applications.

  • Carboxamide derivatives: These compounds contain the carboxamide functional group and are known for their diverse biological activities.

Uniqueness: N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzofuran-2-carboxamide stands out due to its unique combination of the triazolothiadiazine core and the benzofuran moiety. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c19-12(11-8-9-4-1-2-5-10(9)20-11)15-13-16-17-14-18(13)6-3-7-21-14/h1-2,4-5,8H,3,6-7H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBKBCZIXXFZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SC1)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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